N-(4-hydroxycyclohexyl)methanesulfonamide
Overview
Description
N-(4-hydroxycyclohexyl)methanesulfonamide: is an organic compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol It is characterized by the presence of a cyclohexyl ring substituted with a hydroxyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxycyclohexyl)methanesulfonamide typically involves the reaction of 4-hydroxycyclohexylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxycyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of N-(4-aminocyclohexyl)methanesulfonamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
N-(4-hydroxycyclohexyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and sulfonamide moiety can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-hydroxyphenyl)methanesulfonamide
- N-(2-hydroxycyclohexyl)methanesulfonamide
- N-(4-aminocyclohexyl)methanesulfonamide
Comparison: N-(4-hydroxycyclohexyl)methanesulfonamide is unique due to the presence of both a hydroxyl group and a methanesulfonamide group on the cyclohexyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds. For example, N-(4-hydroxyphenyl)methanesulfonamide has a phenyl ring instead of a cyclohexyl ring, which can significantly alter its chemical properties and interactions .
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGRIUMAMGIKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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